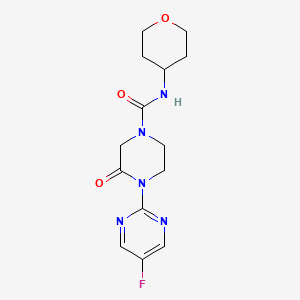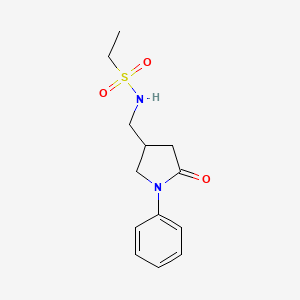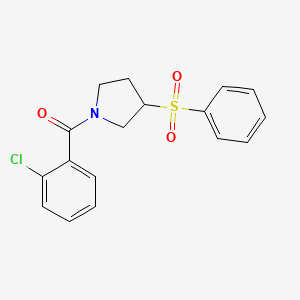![molecular formula C25H21N5OS B2366544 2-(((4-(フェネチルアミノ)キナゾリン-2-イル)チオ)メチル)-4H-ピリド[1,2-a]ピリミジン-4-オン CAS No. 913505-73-4](/img/structure/B2366544.png)
2-(((4-(フェネチルアミノ)キナゾリン-2-イル)チオ)メチル)-4H-ピリド[1,2-a]ピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H21N5OS and its molecular weight is 439.54. The purity is usually 95%.
BenchChem offers high-quality 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化特性
キナゾリノンは、本化合物を含め、有意な抗酸化特性を示すことが分かっています . メトキシ置換基に加えて少なくとも1つのヒドロキシル基、またはオルト位またはパラ位にあるフェニル環上の第2のヒドロキシル基の存在は、抗酸化活性に必要です . キナゾリノン環とフェノール置換基の間に追加のエチレンリンカーは、抗酸化活性の増加につながります .
金属キレート特性
キナゾリノンの誘導体は、その抗酸化活性に加えて、フェニル環上のオルト位に2つのヒドロキシル基を持つ場合、有望な金属キレート特性を示しています . これは、金属イオンを選択的に結合および除去する必要がある用途で、それらを潜在的に有用なものにします。
抗菌活性
3H-キナゾリン-4-オンの誘導体の一部は、合成され、その抗菌活性について試験されています . これは、この化合物が新しい抗菌薬の開発に使用される可能性があることを示唆しています。
抗真菌活性
抗菌特性に加えて、一部の3H-キナゾリン-4-オンも抗真菌活性について評価されています . これは、真菌感染症の治療における潜在的な用途を示唆しています。
抗癌活性
キナゾリノンは、抗癌活性を持つことが分かっています . これは、この化合物が新しい抗癌薬の開発に使用される可能性があることを示唆しています。
抗痙攣特性
キナゾリノンは、その抗痙攣特性についても評価されています . これは、てんかんなどの状態の治療における潜在的な用途を示唆しています。
関連ヘテロ環の合成
この化合物は、関連する4員環から7員環までのヘテロ環の合成に使用できます . これらのヘテロ環の多くは、ユニークな生物活性を持っており、医薬品化学のさまざまな分野における潜在的な用途を示唆しています。
中枢神経系薬
キナゾリノンの合成手法は、中枢神経系に作用するさまざまな薬物の合成によって実証されています . これは、さまざまな神経学的状態の治療における潜在的な用途を示唆しています。
作用機序
Target of Action
Quinazoline derivatives, a key structural component of this compound, have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-inflammatory , anti-bacterial , and anti-viral effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling . The presence of the phenethylamino group and the pyrido[1,2-a]pyrimidin-4-one moiety in the compound may also contribute to its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives , it is likely that this compound could affect multiple pathways. These could include pathways involved in cell proliferation (relevant to its potential anti-cancer activity), inflammation (relevant to its potential anti-inflammatory activity), bacterial growth (relevant to its potential anti-bacterial activity), and viral replication (relevant to its potential anti-viral activity).
Result of Action
Given the reported biological activities of quinazoline derivatives , potential effects could include the inhibition of cell proliferation (in the context of anti-cancer activity), reduction of inflammation (in the context of anti-inflammatory activity), inhibition of bacterial growth (in the context of anti-bacterial activity), and inhibition of viral replication (in the context of anti-viral activity).
生化学分析
Biochemical Properties
The nature of these interactions is often dependent on the specific structure of the quinazolinone derivative .
Cellular Effects
Quinazolinone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5OS/c31-23-16-19(27-22-12-6-7-15-30(22)23)17-32-25-28-21-11-5-4-10-20(21)24(29-25)26-14-13-18-8-2-1-3-9-18/h1-12,15-16H,13-14,17H2,(H,26,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHMOIPVQELRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2366461.png)
![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)
![1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)



![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)
![2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2366471.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2366474.png)
![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)
![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
